Product packaging for Glycyl tyrosine(Cat. No.:CAS No. 39630-46-1)

Glycyl tyrosine

Cat. No.: B1441352
CAS No.: 39630-46-1
M. Wt: 274.27 g/mol
InChI Key: VELZBUAWAUZDLF-WWPIYYJJSA-N
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Description

Significance of Dipeptides in Biological Systems

Dipeptides, the simplest members of the peptide family, consist of two amino acids joined by a single peptide bond. sci-hub.se Far from being mere intermediates in protein synthesis and degradation, dipeptides exhibit a range of distinct biological activities and are involved in numerous physiological processes. acs.orgCurrent time information in Bangalore, IN. Their significance stems from several key roles:

Building Blocks: They serve as fundamental constituents for the synthesis of larger proteins. Current time information in Bangalore, IN.

Signaling Molecules: Certain dipeptides can act as signaling molecules, participating in cellular communication and regulating metabolic pathways. chemicalbook.comgoogle.com

Nutrient Absorption: They are involved in nutrient absorption and are sometimes more readily absorbed in the gastrointestinal tract than individual amino acids. chemicalbook.com

Antioxidant Activity: Dipeptides containing aromatic amino acids like tyrosine or histidine can possess potent antioxidant properties, helping to scavenge free radicals and inhibit lipid peroxidation. wsu.edumedchemexpress.com

Neurotransmission: Some dipeptides function as neurotransmitters or neuromodulators, influencing nerve signaling in the brain. Current time information in Bangalore, IN.

The diverse functions of dipeptides underscore their importance in understanding complex biological systems and their potential for therapeutic applications. Current time information in Bangalore, IN.

Overview of Glycyl Tyrosine as a Model Peptide

This compound serves as an important model peptide in various research contexts. Its well-defined structure and properties make it an ideal tool for investigating fundamental biochemical and biophysical phenomena. mdpi.com

One of its primary uses is in the study of enzyme kinetics and mechanisms. For instance, it has been instrumental as a substrate in research on carboxypeptidase A, an enzyme that catalyzes the hydrolysis of C-terminal peptide bonds. mdpi.comroyalsocietypublishing.org The interaction between this compound and this enzyme provides a classic model for understanding substrate binding and catalysis. royalsocietypublishing.orgpnas.org

Furthermore, due to the low aqueous solubility of the amino acid tyrosine, this compound is used as a highly soluble and bioavailable source of tyrosine in cell culture media and parenteral nutrition solutions. nih.govnih.gov This is particularly crucial in clinical settings for patients, such as neonates, who require intravenous feeding. nih.gov The dipeptide is rapidly hydrolyzed in the body to release free glycine (B1666218) and tyrosine. nih.govnih.gov

Researchers also utilize this compound to study peptide-protein interactions and the physical chemistry of peptides, such as protein folding and self-assembly into nanostructures. google.commdpi.com Its ability to increase serum levels of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in model systems also makes it a subject of interest in neuropharmacological research. biosynth.com

Historical Context of this compound Research

The study of peptides dates back to the early 20th century, with the pioneering work of Emil Fischer, whose research was crucial in understanding the peptide bond and protein structure. Current time information in Bangalore, IN. While the broader field of peptide chemistry was developing, specific research into this compound gained momentum in the mid-20th century, largely driven by its utility in enzymology.

A significant area of historical research involves its use as a substrate to probe the active site of bovine pancreatic carboxypeptidase A. Crystallographic studies in the 1960s provided the first glimpses of the three-dimensional structure of this enzyme and its complex with glycyl-L-tyrosine, revealing key binding and catalytic residues. royalsocietypublishing.orgresearchgate.net These seminal studies, which continued to be refined to higher resolutions in the following decades, laid the groundwork for our current understanding of enzyme-substrate interactions. royalsocietypublishing.orgpnas.orgnih.gov

The development of synthesis methods for this compound was also a key historical aspect. Early methods included the acyl chloride method, where chloroacetyl chloride was reacted with tyrosine, followed by ammonolysis. chemicalbook.comgoogle.com Another approach was the carbodiimidazole method, which involved using protected glycine and an ethyl ester of tyrosine. chemicalbook.com These synthetic routes were crucial for producing the compound for research and later, for clinical applications. The challenge of tyrosine's poor water solubility spurred research in the late 20th century, leading to a 1988 study that investigated the intravenous use of glycyl-L-tyrosine in humans, demonstrating its rapid hydrolysis and safety as a means to deliver tyrosine. nih.govnih.gov

Compound Information Table

Compound NameSynonym(s)Role/Mention
Glycyl-L-tyrosineGlycyltyrosine, Gly-TyrThe primary subject of the article.
Glycine-Constituent amino acid of Glycyl-L-tyrosine. chemicalbook.com
L-tyrosineTyrosineConstituent amino acid of Glycyl-L-tyrosine. chemicalbook.com
Histidine-An amino acid whose dipeptides can have antioxidant properties. medchemexpress.com
Dopamine-Neurotransmitter whose levels can be influenced by Glycyl-L-tyrosine. biosynth.com
Norepinephrine-Neurotransmitter whose levels can be influenced by Glycyl-L-tyrosine. biosynth.com
Chloroacetyl chloride-A reagent used in an early synthesis method of Glycyl-L-tyrosine. google.com
Carbobenzoxy-glycyl-L-tyrosine amideCbz-Gly-Tyr-NH2A precursor in the enzymatic synthesis of Glycyl-L-tyrosine. sci-hub.se

Research Findings: Glycyl-L-tyrosine Properties and Studies

Property / StudyFinding / ResultReference(s)
Chemical Formula C₁₁H₁₄N₂O₄ hmdb.ca
Molecular Weight 238.24 g/mol hmdb.ca
Aqueous Solubility of L-tyrosine 0.4 g/L sci-hub.senih.gov
Aqueous Solubility of Glycyl-L-tyrosine 30.0 g/L nih.gov
Enzymatic Hydrolysis Study (Carboxypeptidase A) Glycyl-L-tyrosine serves as a classic substrate, with crystallographic studies revealing binding to residues like Arg-145 and catalytic action by Glu-270. royalsocietypublishing.org
Parenteral Nutrition Study (1988) Intravenously administered Glycyl-L-tyrosine is rapidly cleared from plasma (half-life ~3.4 min) and quantitatively hydrolyzed to its constituent amino acids in healthy humans. nih.gov
Neonatal Tyrosine Requirement Study Using Glycyl-L-tyrosine as a source, the estimated safe level of tyrosine intake for parenterally fed neonates was determined to be 94 mg/kg/day. nih.gov
Enzymatic Synthesis (PST-01 Protease) A precursor of Glycyl-L-tyrosine was successfully synthesized with a maximum equilibrium yield of 81.9% in the presence of 60% (v/v) dimethylsulfoxide. sci-hub.sewsu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O6 B1441352 Glycyl tyrosine CAS No. 39630-46-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELZBUAWAUZDLF-WWPIYYJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192736
Record name Glycyl tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39630-46-1
Record name Glycyl tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYL TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Metabolic Fate of Glycyl Tyrosine

Enzymatic Hydrolysis and Biodegradation of Glycyl Tyrosine

The initial step in the metabolism of glycyl-tyrosine is its hydrolysis into glycine (B1666218) and tyrosine. This process is catalyzed by various peptidases and is essential for the release of these amino acids for subsequent use by the body. Tissues can rapidly hydrolyze glycyl-tyrosine, making it an efficient method for delivering tyrosine. chemicalbook.commedchemexpress.com

Specific Peptidases and Hydrolysis Kinetics

Several peptidases are capable of hydrolyzing the peptide bond in glycyl-tyrosine. The kinetics of this hydrolysis can vary depending on the specific enzyme and the prevailing physiological conditions, such as pH.

One of the well-studied enzymes in this context is Carboxypeptidase A (CPA) , a zinc-containing protease. The hydrolysis of glycyl-tyrosine by CPA is notably pH-dependent. At high pH, the mono-ionic form of the dipeptide chelates the active-site zinc ion, rendering the enzyme inactive. chemicalbook.com Conversely, at a lower pH, the di-ionic form of glycyl-tyrosine undergoes hydrolysis. chemicalbook.com The catalytic rate constant (kcat) for this process is relatively slow. chemicalbook.com

Other peptidases, such as those found in the kidneys and plasma, also contribute to the breakdown of glycyl-tyrosine. Human renal dipeptidase , a membrane-bound glycoprotein, is involved in the hydrolysis of various dipeptides. nih.gov Studies in humans have shown that intravenously administered glycyl-tyrosine is rapidly cleared from the plasma, with an elimination half-life of approximately 3.4 to 3.8 minutes, indicating efficient hydrolysis by plasma and tissue peptidases. nih.gov However, the utilization of glycyl-tyrosine can be delayed in conditions such as renal failure. nih.gov

Below is a data table summarizing the kinetic parameters of glycyl-tyrosine hydrolysis by specific peptidases.

PeptidaseSource/LocationKinetic ParametersConditions
Carboxypeptidase APancreaskcat: 0.9 min⁻¹Low pH
Plasma PeptidasesHuman PlasmaElimination Half-life: ~3.4-3.8 minIn vivo
Renal DipeptidaseHuman Kidney--

Intra- and Extracellular Release of Constituent Amino Acids

Following administration, glycyl-tyrosine is rapidly hydrolyzed, leading to a prompt and equimolar increase in the plasma concentrations of glycine and tyrosine. nih.gov This indicates an efficient extracellular release of the constituent amino acids into the bloodstream.

The absorption of dipeptides like glycyl-tyrosine in the small intestine is known to be more rapid than that of free amino acids. nih.gov Once absorbed, these dipeptides can be hydrolyzed within the intestinal cells (enterocytes) before the amino acids are released into the circulation. This process involves both brush border and cytosolic peptidases. ias.ac.in The transport of small peptides into cells is mediated by specific peptide transporters, which are independent of those for free amino acids. nih.gov

The efficient hydrolysis of glycyl-tyrosine in various tissues ensures the maintenance of both intracellular and extracellular pools of tyrosine, making it readily available for cellular processes. medchemexpress.com

Integration of this compound Metabolites into Downstream Biochemical Processes

The primary metabolic fate of the tyrosine released from glycyl-tyrosine hydrolysis is its role as a precursor for the synthesis of several critical biomolecules, including neurotransmitters.

Role of Tyrosine in Catecholamine Biosynthesis

Tyrosine is the initial substrate for the biosynthesis of catecholamines, a group of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine. chemicalbook.comnih.govresearchgate.net This pathway is fundamental for various physiological and neurological functions. Elevating the concentration of tyrosine in the brain can stimulate the production of catecholamines, particularly in actively firing neurons. nih.gov

Dopamine Synthesis Pathway Modulation by this compound Metabolites

The synthesis of dopamine from tyrosine is a two-step process that occurs within dopaminergic neurons. researchgate.net The availability of tyrosine can be a rate-limiting factor for dopamine synthesis, especially under conditions of high neuronal activity. gssiweb.org

Conversion of Tyrosine to L-DOPA : The first and rate-limiting step is the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) . nih.gov

Conversion of L-DOPA to Dopamine : L-DOPA is then decarboxylated to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase. researchgate.net

By providing a readily available source of tyrosine, the metabolites of glycyl-tyrosine can effectively modulate the dopamine synthesis pathway. Studies have shown that the administration of tyrosine can increase dopamine levels and its metabolites in the brain. nih.govcaringsunshine.com

Norepinephrine and Epinephrine Precursor Roles

Dopamine, synthesized from the tyrosine released from glycyl-tyrosine, serves as the immediate precursor for the synthesis of norepinephrine and epinephrine. drugbank.com

Conversion of Dopamine to Norepinephrine : In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated to norepinephrine by the enzyme dopamine β-hydroxylase (DBH) . gssiweb.org

Conversion of Norepinephrine to Epinephrine : In the adrenal medulla and certain neurons, norepinephrine can be further methylated to form epinephrine. This reaction is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) . nih.gov

Therefore, the tyrosine derived from glycyl-tyrosine is a fundamental building block for the entire catecholamine cascade, playing a crucial role as a precursor for both norepinephrine and epinephrine. caringsunshine.comcaringsunshine.com Administration of tyrosine has been shown to enhance the release of norepinephrine in the brain. nih.gov

The following table outlines the key steps in the catecholamine biosynthesis pathway, starting from the glycyl-tyrosine metabolite, tyrosine.

PrecursorEnzymeProduct
TyrosineTyrosine Hydroxylase (TH)L-DOPA
L-DOPAAromatic L-amino Acid Decarboxylase (AADC)Dopamine
DopamineDopamine β-Hydroxylase (DBH)Norepinephrine
NorepinephrinePhenylethanolamine N-methyltransferase (PNMT)Epinephrine

Glycine Contributions to Metabolic Pools

Following the hydrolysis of the glycyl-tyrosine dipeptide, the liberated glycine enters the body's free amino acid pool. nih.govnih.gov This glycine is not merely a building block for proteins but also a versatile precursor and participant in a wide array of crucial metabolic pathways. nih.govfrontiersin.org The metabolic fate of this glycine is diverse, contributing significantly to several essential biomolecular pools.

Glycine's carbon and nitrogen atoms are utilized in the synthesis of numerous vital non-protein compounds. Its metabolism occurs through several distinct mechanisms, including the glycine cleavage system (GCS), conversion to serine by serine hydroxymethyltransferase, and transformation into glyoxylate by D-amino acid oxidases. metabolon.com The GCS, in particular, is a major pathway for glycine degradation and a key contributor to one-carbon metabolism. mdpi.comcreative-proteomics.com

The key contributions of glycine to metabolic pools are detailed below:

One-Carbon Metabolism: Glycine is a primary source for the one-carbon pool. uomustansiriyah.edu.iq The mitochondrial glycine cleavage system (GCS) catabolizes glycine to produce carbon dioxide, ammonia (B1221849), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. mdpi.comcreative-proteomics.com This one-carbon unit is vital for the synthesis of nucleotides and for various methylation reactions. frontiersin.org

Glutathione Synthesis: Glycine is one of the three essential amino acid precursors for the synthesis of glutathione, a critical endogenous antioxidant. nih.govyoutube.com Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. youtube.com It plays a fundamental role in protecting cells from oxidative damage. nih.gov

Purine Synthesis: The entire glycine molecule is incorporated into the purine ring structure during de novo synthesis. uomustansiriyah.edu.iq This makes it a fundamental building block for the purine nucleotides, adenosine and guanosine, which are essential components of DNA, RNA, and energy carriers like ATP and GTP. nih.govyoutube.com

Heme Synthesis: Glycine is a crucial substrate, along with succinyl-CoA, in the first and rate-limiting step of porphyrin synthesis. uomustansiriyah.edu.iq Porphyrins are the precursors to the heme group, which is the prosthetic group in hemoglobin, myoglobin, and cytochromes, essential for oxygen transport and cellular respiration. nih.govyoutube.com

Creatine Synthesis: The synthesis of creatine, an important molecule for energy storage in muscle and nerve cells, begins with glycine. youtube.com Glycine reacts with arginine to form guanidinoacetate, which is then methylated by S-adenosyl methionine to produce creatine. youtube.com

Serine Interconversion: Glycine and serine metabolism are closely linked through the reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). metabolon.comresearchgate.net This pathway allows glycine to be converted into serine, another non-essential amino acid with its own important metabolic roles, including nucleotide synthesis and serving as a precursor for other amino acids like cysteine. researchgate.netkegg.jp

Bile Acid Conjugation: In the liver, glycine is conjugated with bile acids (such as cholic acid) to form bile salts like glycocholic acid. creative-proteomics.comuomustansiriyah.edu.iq This conjugation process increases the solubility of bile acids, which is essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. youtube.com

The diverse roles of the glycine moiety derived from glycyl-tyrosine are summarized in the following tables.

Table 1: Major Metabolic Pathways Involving Glycine

Metabolic Pathway Role of Glycine Key Products/Intermediates
One-Carbon Metabolism Primary one-carbon unit donor 5,10-Methylenetetrahydrofolate, CO2, Ammonia
Glutathione Synthesis Essential amino acid precursor Glutathione (GSH)
Purine Synthesis Direct incorporation into purine ring Adenosine, Guanosine
Heme Synthesis Initial substrate with Succinyl-CoA Porphyrins, Heme
Creatine Synthesis Initial substrate with Arginine Creatine, Creatine phosphate (B84403)
Serine Interconversion Substrate for serine synthesis Serine

Table 2: Composition of Key Biomolecules Synthesized from Glycine

Biomolecule Component Amino Acids/Precursors
Glutathione Glutamate, Cysteine, Glycine
Creatine Glycine , Arginine, Methionine (as S-adenosyl methionine)
Purine Ring Glycine , Aspartate, Glutamine, CO2, Formate

Molecular Mechanisms of Glycyl Tyrosine Biological Activity

Modulation of Cellular Signaling Pathways by Glycyl-Tyrosine and its Metabolites

Glycyl-tyrosine and its constituent amino acid, tyrosine, play significant roles in cellular communication. This influence is exerted through both direct interaction with enzymes and by providing the necessary building block for the synthesis of molecules that regulate complex signaling cascades.

The interaction of glycyl-L-tyrosine with specific enzymes is a key aspect of its biological function. The nature of this interaction can be complex, with the dipeptide acting as both a substrate and an inhibitor depending on the specific enzyme and the surrounding biochemical environment.

Carboxypeptidase A (CPA), a zinc-containing metalloenzyme, demonstrates a dual relationship with glycyl-L-tyrosine. nih.govwikipedia.org Depending on the pH of the environment, glycyl-L-tyrosine can either be hydrolyzed by CPA (acting as a substrate) or function as an inhibitor of the enzyme's activity. nih.govacs.org

At lower pH, the di-ionic form of glycyl-L-tyrosine is prevalent and undergoes hydrolysis through a nucleophilic mechanism, forming an acyl-enzyme intermediate. acs.org The calculated free-energy barrier for this reaction is approximately 20.1 kcal/mol, which aligns well with the experimentally determined value of 19.9 kcal/mol. acs.org

Conversely, at higher pH, the monoionic form of the dipeptide dominates. acs.org In this state, glycyl-L-tyrosine can chelate the active site zinc ion of CPA, which renders the enzyme inactive. acs.org This inhibitory binding mode is supported by X-ray crystallography studies of the CPA-glycyl-L-tyrosine complex. acs.orgpnas.org Studies have classified glycyl-L-tyrosine as a competitive inhibitor of the hydrolysis of O-hippuryl-L-3-phenyllactic acid by bovine carboxypeptidase A. cdnsciencepub.comcdnsciencepub.com In studies on carboxypeptidase A from goat pancreas, glycyl-L-tyrosine was shown to protect a critical carboxyl group in the active site from chemical modification, further supporting its role as a molecule that directly interacts with the enzyme's active site. ias.ac.in

The binding of glycyl-L-tyrosine to carboxypeptidase A can induce conformational changes in the enzyme. wikipedia.org When bound to the dipeptide, the coordination number of the zinc ion in the active site can change from five to six as the amino nitrogen and carbonyl oxygen of glycyl-L-tyrosine replace a water molecule. wikipedia.org However, steric hindrance with nearby residues like glutamate-270 might also result in a coordination number of five. wikipedia.org

Table 1: Interaction of Glycyl-L-Tyrosine with Carboxypeptidase A

Condition Form of Glycyl-L-Tyrosine Interaction Type Outcome
Low pH Di-ionic Substrate Hydrolysis by CPA
High pH Monoionic Inhibitor Inactivation of CPA
In the presence of O-hippuryl-L-3-phenyllactic acid Not specified Competitive Inhibitor Prevents substrate binding

While direct modulation of kinase cascades by glycyl-tyrosine itself is not extensively documented, its degradation to L-tyrosine provides a crucial substrate for tyrosine kinases. wikipedia.org Tyrosine kinases are enzymes that transfer a phosphate (B84403) group from ATP to tyrosine residues on specific proteins, a fundamental "on" or "off" switch in many cellular signaling pathways that regulate processes like cell growth, differentiation, and metabolism. wikipedia.orgnih.gov

The phosphorylation of tyrosine residues by these kinases creates binding sites for other proteins, initiating a cascade of downstream signaling events. nih.gov By serving as a source of tyrosine, glycyl-tyrosine indirectly supports these critical signaling functions. smolecule.com The availability of tyrosine is essential for the synthesis of catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are key neurotransmitters involved in mood, stress response, and cognitive function. smolecule.com

Receptor and Enzyme Interaction Studies

Antioxidant Mechanisms of Glycyl-Tyrosine

Glycyl-tyrosine exhibits notable antioxidant properties, primarily attributed to the phenolic hydroxyl group of the tyrosine residue. cymitquimica.comontosight.ai These properties enable it to counteract oxidative stress, a condition linked to various diseases. chemimpex.com

The tyrosine component of glycyl-tyrosine allows it to effectively scavenge free radicals. chemicalbook.com The phenolic ring can donate a hydrogen atom to neutralize reactive oxygen species, thereby becoming a phenoxyl radical itself. researchgate.net This activity has been demonstrated in various assays. For instance, in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) assays, glycyl-tyrosine (Tyr-Gly) showed effective radical-quenching abilities. nih.gov Studies have shown that the radical scavenging activity of peptides like glycyl-tyrosine can be influenced by factors such as pH and reaction time. nih.gov The antioxidant potential of tyrosine and its derivatives is well-recognized, with the phenolic moiety being the key functional group. academie-sciences.fr

Table 2: Radical Scavenging Activity of Dipeptides

Dipeptide ABTS Assay (TEAC value) ORAC Assay (TEAC value) Protective Effect against Hemolysis
Tyr-Gly > 1.0 µmol TE/µmol > 1.0 µmol TE/µmol Dose-dependent protection
Trp-Gly > 1.0 µmol TE/µmol > 1.0 µmol TE/µmol Highest protective effect
Met-Gly < 1.0 µmol TE/µmol < 1.0 µmol TE/µmol Moderate protective effect
Cys-Gly < 1.0 µmol TE/µmol < 1.0 µmol TE/µmol Lowest protective effect

Data sourced from a study evaluating the radical scavenging activities of various dipeptides. nih.gov

Glycyl-tyrosine contributes to the inhibition of lipid peroxidation, a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. chemicalbook.com The tyrosine residue can react with lipid peroxyl radicals, which can terminate the lipid peroxidation chain reaction. researchgate.net This protective mechanism is crucial for maintaining the integrity of cell membranes. Studies have shown that tyrosine can react with lipid radicals, thereby inhibiting the formation of secondary lipid oxidation products. researchgate.net This interaction between tyrosine and lipid peroxyl radicals can lead to the formation of stable adducts, effectively halting the propagation of oxidative damage. researchgate.netnih.gov

Cellular Protection against Oxidative Stress

Glycyl-L-tyrosine, a dipeptide composed of glycine (B1666218) and tyrosine, demonstrates notable antioxidant activity, playing a role in protecting cells from the detrimental effects of oxidative damage caused by reactive oxygen species (ROS). chemicalbook.com The antioxidant capacity is largely attributed to the tyrosine residue. nih.gov The phenolic group in tyrosine can donate a hydrogen atom to neutralize free radicals, thus inhibiting lipid peroxidation and oxidative cell death. nih.gov

Studies have indicated that peptides containing tyrosine and tryptophan residues, which are often found accumulated in the transmembrane domains of integral membrane proteins, serve a vital antioxidant function within lipid bilayers. nih.gov This function helps protect cells from oxidative destruction. nih.gov While direct studies on Glycyl-tyrosine's specific mechanisms are part of a broader investigation into antioxidant peptides, the principle is that these molecules can help regulate redox signaling pathways. mdpi.com For instance, L-cysteine, a component of the antioxidant glutathione, is crucial for protecting cells from oxidative stress. evonik.com The efficient cellular uptake and metabolism of dipeptides like Glycyl-tyrosine ensure the bioavailability of their constituent amino acids, which can then participate in protective cellular processes. evonik.comnih.gov Furthermore, research into tyrosyl-tRNA synthetase (TyrRS) has revealed that under oxidative stress, this enzyme, crucial for protein synthesis, can translocate to the nucleus to protect against DNA damage. nih.gov This suggests a multi-faceted role for tyrosine and its derivatives in the cellular stress response.

Anti-inflammatory Actions of Glycyl Tyrosine

Glycyl-L-tyrosine has been noted for its potential anti-inflammatory effects, contributing to the modulation of inflammatory responses at a cellular level. chemicalbook.comchemicalbook.com The anti-inflammatory activity involves the regulation of key signaling molecules and enzymes that are central to the inflammatory cascade.

Research suggests that Glycyl-L-tyrosine can modulate the release and activity of inflammatory mediators and cytokines. chemicalbook.com Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key drivers of inflammatory processes. frontiersin.orgrsc.org In various pathological contexts, including rheumatoid arthritis and cancer cachexia, elevated levels of TNF-α and IL-6 are observed, leading to the activation of inflammatory signaling pathways like NF-κB and JAK-STAT. frontiersin.orgrsc.org Studies on other compounds have shown that reducing the levels of TNF-α and IL-6 is a key mechanism for exerting anti-inflammatory effects. fortunejournals.comnih.gov While direct evidence detailing the precise molecular interactions of Glycyl-tyrosine with these specific cytokine pathways is still emerging, its recognized anti-inflammatory properties point towards an ability to interfere with these signaling cascades, thereby reducing the inflammatory state. chemicalbook.comchemicalbook.com

Inflammatory MediatorRole in InflammationPotential Regulation by Glycyl-Tyrosine
TNF-α A primary cytokine that drives systemic inflammation and cellular immune responses. frontiersin.orgrsc.orgGlycyl-tyrosine is suggested to modulate its release, contributing to anti-inflammatory effects. chemicalbook.com
IL-6 A pleiotropic cytokine with roles in acute phase response, hematopoiesis, and immune regulation. rsc.orguzh.chIts activity may be regulated by Glycyl-tyrosine as part of its broader anti-inflammatory action. chemicalbook.com

The anti-inflammatory potential of Glycyl-L-tyrosine extends to the suppression of key inflammatory enzymes. chemicalbook.com Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that are significantly upregulated during inflammation and are responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. nih.govoncotarget.comresearchgate.net The expression of both COX-2 and iNOS is often controlled by transcription factors such as NF-κB and AP-1. nih.govoncotarget.com

Studies have demonstrated that N-Glycyl-L-tyrosine can suppress the expression of both COX-2 and iNOS. chemicalbook.com This suppression is a critical mechanism for its anti-inflammatory activity, as it directly reduces the synthesis of potent inflammatory molecules. chemicalbook.comoncotarget.com By inhibiting these enzymes, Glycyl-tyrosine helps to mitigate the inflammatory response at a fundamental level.

Inflammatory EnzymeFunction in InflammationPotential Suppression by Glycyl-Tyrosine
COX-2 Catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation. oncotarget.comresearchgate.netN-Glycyl-L-tyrosine has been found to suppress its expression. chemicalbook.com
iNOS Produces large quantities of nitric oxide, a signaling molecule involved in inflammation and host defense. oncotarget.combiorxiv.orgN-Glycyl-L-tyrosine has been shown to suppress its expression. chemicalbook.com

Role in Protein Dynamics and Interactions

As a simple dipeptide, Glycyl-tyrosine serves as a valuable tool in biochemical and biophysical research for elucidating complex molecular processes. smolecule.com Its defined structure allows for detailed investigation into the fundamental principles of peptide and protein behavior.

Glycyl-tyrosine is frequently used as a model system to understand the intricacies of peptide-protein interactions. smolecule.com Its structure, featuring a flexible glycine residue and a bulky, aromatic tyrosine residue, provides a simple yet informative framework for studying binding events. chemicalbook.com For example, the interaction of Glycyl-L-tyrosine with the enzyme Carboxypeptidase A has been studied extensively to understand enzyme-substrate and enzyme-inhibitor binding modes. acs.orgnih.gov These studies reveal how factors like pH can dramatically alter the dipeptide's binding orientation and reactivity, providing fundamental insights into the nature of molecular recognition at enzyme active sites. acs.orgnih.gov The aromatic side chain of the tyrosine residue allows for specific interactions that can be monitored using various spectroscopic techniques, making it an excellent probe for binding studies. smolecule.com

The process of how a protein folds into its unique three-dimensional structure is a cornerstone of structural biology, and simple molecules like Glycyl-tyrosine offer insights into this process. smolecule.com Research has highlighted that an evolutionarily conserved motif involving an interaction between a glycine and a tyrosine residue on neighboring β-strands can form a "folding core" in certain outer membrane proteins. nih.gov This interaction is critical for the folding, stability, and membrane insertion of these proteins. nih.gov While Glycyl-tyrosine itself is not the folding core, studying its conformational preferences and interactions helps researchers understand the forces that drive these larger folding events. smolecule.com By analyzing the dynamics of such dipeptides, scientists can gain a better understanding of the early steps in protein folding and the factors that contribute to the stability of the final protein structure. vut.czmdpi.com

Advanced Synthesis Methodologies for Glycyl Tyrosine

Chemical Synthesis Approaches for Glycyl Tyrosine

Traditional chemical synthesis provides robust and high-yielding routes to glycyl-L-tyrosine, primarily through the formation of a peptide bond between glycine (B1666218) and L-tyrosine. Two prominent methods, the acyl chloride and carbodiimidazole approaches, are widely employed.

Acyl Chloride Method: Reaction Mechanisms and Purification Considerations

The acyl chloride method is a common approach for synthesizing glycyl-L-tyrosine. chemicalbook.comgoogle.com This process typically involves the reaction of L-tyrosine with chloroacetyl chloride under alkaline conditions to form the intermediate N-chloroacetyl-L-tyrosine. smolecule.comgoogle.com This intermediate is then subjected to an ammonolysis reaction, often using aqueous ammonia (B1221849), to yield glycyl-L-tyrosine. google.comgoogleapis.com

Reaction Mechanism: The synthesis begins with the acylation of the amino group of L-tyrosine by chloroacetyl chloride. The reaction is carried out in an alkaline medium to neutralize the hydrogen chloride gas that is liberated during the reaction. The subsequent ammonolysis step involves the nucleophilic substitution of the chlorine atom in N-chloroacetyl-L-tyrosine by an amino group from ammonia.

Purification: A significant challenge with the acyl chloride method is the purification of the final product. chemicalbook.com The process often necessitates complex purification steps, such as column chromatography using resin, followed by recrystallization from water to achieve the desired purity. chemicalbook.comgoogle.com However, modifications to the ammonolysis step, such as direct reaction with concentrated ammonia water without a catalyst, can simplify the purification process by reducing the formation of salts and eliminating the need for column chromatography. google.com

Table 1: Comparison of Acyl Chloride Method Variations

Feature Traditional Method Modified Method
Ammonolysis Catalyst Present (e.g., sodium bicarbonate) Absent
Purification Column chromatography and recrystallization Recrystallization from water
Yield & Purity Can be high, but purification is complex Improved yield and purity with simpler operation
Industrial Application Difficult due to complex purification More suitable for industrial production

Carbodiimidazole Method: Protecting Group Strategies and Condensation Reactions

The carbodiimidazole method offers an alternative route for glycyl-L-tyrosine synthesis, utilizing a condensing agent to facilitate peptide bond formation. chemicalbook.com This method involves the use of protecting groups to prevent unwanted side reactions.

Protecting Group Strategies: In this approach, the amino group of glycine is typically protected with a benzyloxycarbonyl (Cbz) group. chemicalbook.com This prevents the glycine from self-condensing and ensures that the desired peptide bond is formed with L-tyrosine. The carboxyl group of L-tyrosine can also be protected, for instance, as an ethyl ester, to further control the reaction. chemicalbook.com

Condensation Reactions: N,N'-carbonyldiimidazole (CDI) serves as the condensing agent, activating the carboxyl group of the protected glycine to facilitate the nucleophilic attack by the amino group of the L-tyrosine ester. chemicalbook.comresearchgate.net Following the condensation reaction, the protecting groups (benzyloxycarbonyl and ethyl ester) are removed, typically through hydrolysis, to yield the final glycyl-L-tyrosine product. chemicalbook.com

Enzymatic Synthesis of this compound

Enzymatic synthesis presents a greener and more specific alternative to chemical methods, leveraging the catalytic power of enzymes to produce glycyl-L-tyrosine under milder conditions. mdpi.com

Biocatalytic Pathways and Enzyme Engineering

The enzymatic synthesis of glycyl-L-tyrosine often utilizes proteases, which can catalyze the formation of peptide bonds in reverse of their natural hydrolytic function. researchgate.net Research has explored the use of proteases from various sources, such as Pseudomonas aeruginosa, for this purpose. researchgate.netwsu.edu These enzymes can be employed in the presence of organic solvents to enhance the solubility of substrates like tyrosine. sci-hub.sewsu.edu

Enzyme engineering plays a crucial role in improving the efficiency of these biocatalytic processes. By modifying the enzyme's structure, it is possible to enhance its stability, activity, and substrate specificity, leading to higher yields and purities of the desired dipeptide. nih.gov

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in enzymatic synthesis requires careful optimization of various reaction parameters. wsu.edu Key factors that influence the outcome of the enzymatic synthesis of a glycyl-L-tyrosine precursor, carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2), have been investigated. sci-hub.seresearchgate.net

Key Optimization Parameters:

pH: The optimal pH for the synthesis was found to be greater than 5.0. researchgate.net

Temperature: The ideal temperature for achieving a high equilibrium yield was determined to be 30°C. sci-hub.seresearchgate.net

Organic Solvents: The presence of organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) significantly impacts the reaction yield. A maximum equilibrium yield of 81.9% was achieved in the presence of 60% (v/v) DMSO. sci-hub.seresearchgate.netwsu.edu

Substrate Concentration: The initial rate and equilibrium yield were found to be dependent on the concentration of the amine component (Tyr-NH2), while the concentration of the carboxyl component (Cbz-Gly) had less effect on the equilibrium yield. sci-hub.se

Table 2: Optimized Conditions for Enzymatic Synthesis of Cbz-Gly-Tyr-NH2

Parameter Optimal Condition
Enzyme Source PST-01 protease from Pseudomonas aeruginosa PST-01
pH > 5.0
Temperature 30°C
Solvent 60% (v/v) Dimethylsulfoxide (DMSO)
Maximum Equilibrium Yield 81.9%

Sustainable and Environmentally Benign this compound Synthesis Strategies

The development of sustainable and environmentally friendly synthesis methods is a key focus in modern chemistry. mdpi.com For glycyl-L-tyrosine, this involves exploring greener solvents, reducing waste, and utilizing biocatalysis.

One approach involves preparing glycyl chloride hydrochloride from glycine and thionyl chloride, which is then reacted with tyrosine in an aqueous solution with a de-acidifying agent. chemicalbook.comgoogle.com This method is reported to be high-yielding, cost-effective, and have minimal environmental pollution. chemicalbook.com

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is considered more environmentally friendly than purely chemical methods. mdpi.com Furthermore, the use of biocatalysts, such as enzymes from Pseudomonas aeruginosa in organic solvents, offers a promising green alternative for producing glycyl-L-tyrosine derivatives. researchgate.netwsu.edu The ultimate goal in sustainable peptide synthesis is the fermentative production of oligopeptides, which is potentially the most cost-effective and environmentally sound approach. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Glycyl-L-tyrosine
Glycine
L-tyrosine
Chloroacetyl chloride
N-chloroacetyl-L-tyrosine
Ammonia
Sodium bicarbonate
Benzyloxycarbonyl
Ethyl L-tyrosine ethyl ester
N,N'-carbonyldiimidazole
Carbobenzoxy-glycyl-L-tyrosine amide
Dimethyl sulfoxide
Dimethylformamide
Thionyl chloride

Research Applications and Biotechnological Utility of Glycyl Tyrosine

Glycyl Tyrosine in Advanced Cell Culture Systems

Enhancing Tyrosine Availability and Cellular Metabolism in Bioreactors

A significant challenge in large-scale cell culture for producing biopharmaceuticals is the poor solubility of L-tyrosine in neutral pH media. cellculturedish.comevonik.com L-tyrosine is a vital amino acid for protein synthesis and cellular metabolism. evonik.comevonik.com Its low solubility, typically less than 0.5 g/L at neutral pH, complicates the preparation of concentrated feed media required for high-density cell cultures in fed-batch and perfusion bioreactors. evonik.com Traditionally, this issue was circumvented by using a separate, alkaline feed for L-tyrosine, which introduces process complexity, risks of pH spikes, and potential precipitation. evonik.com

Glycyl-L-tyrosine (Gly-Tyr) provides a highly effective solution to this problem. chayon.co.krajinomotocellistkorea.com By chemically linking glycine (B1666218) to L-tyrosine, the resulting dipeptide exhibits significantly increased solubility at neutral pH. evonik.com For instance, some commercially available Gly-Tyr products can increase the solubility by up to 50 times compared to free L-tyrosine. evonik.comsmolecule.com This enhanced solubility allows for the formulation of a single, concentrated, pH-neutral feed medium, simplifying the bioprocess and reducing operational risks. evonik.comchayon.co.krajinomotocellistkorea.com

Once introduced into the cell culture, Gly-Tyr is efficiently taken up by the cells and intracellularly cleaved by peptidases into its constituent amino acids, glycine and L-tyrosine, which then become available for cellular metabolism and protein synthesis. d-nb.inforesearchgate.net This efficient uptake and metabolism ensure a sustained supply of tyrosine to the cells, which is crucial for maintaining high levels of productivity. evonik.comajinomotocellistkorea.com Studies have shown that CHO cells can readily take up and metabolize tyrosine-containing dipeptides like Gly-Tyr. d-nb.inforesearchgate.net

Table 1: Solubility Comparison of L-Tyrosine and Glycyl-L-Tyrosine

CompoundSolubility at 25°C and Neutral pH
L-Tyrosine0.479 g/L chayon.co.kr
Glycyl-L-Tyrosine36.9 g/L chayon.co.kr

Impact on Cell Growth, Viability, and Biopharmaceutical Productivity

Insufficient tyrosine levels can lead to a reduction in specific productivity and may even cause sequence variants in the expressed proteins, where tyrosine is replaced by other amino acids like phenylalanine or histidine. sigmaaldrich.com The high solubility of Gly-Tyr allows for the maintenance of optimal tyrosine concentrations in the culture, thereby preventing such issues and ensuring the quality of the final product. researchgate.net

Case studies have demonstrated that supplementing commercial basal media with Glycyl-L-tyrosine can significantly improve productivity in CHO-K1 GS cells. cellculturedish.com The optimized supply of tyrosine contributes to increased cell-specific productivity and allows bioreactors to be utilized to their full capacity. ajinomotocellistkorea.comevonik.com While some studies have noted minimal impact on cell growth and metabolism with Gly-Tyr compared to other tyrosine-containing dipeptides, its primary advantage lies in enabling higher tyrosine concentrations in the feed, which directly translates to improved productivity. nih.gov

Mitigation of Oxidative Stress and Media Instability in Cell Culture

The traditional method of using a high-pH feed for L-tyrosine can introduce instability and increase the risk of precipitation. evonik.com By allowing for a single, pH-neutral feed, Gly-Tyr simplifies the process and reduces the risk to both the bioprocess and the operators. evonik.com This streamlined approach contributes to a more stable and robust manufacturing process. Furthermore, the prevention of amino acid precipitation ensures the consistent delivery of nutrients to the cells, which is critical for maintaining a healthy cell culture environment. evonik.com

This compound as a Building Block in Peptide Synthesis

Glycyl-tyrosine is not only valuable in cell culture applications but also serves as a fundamental building block in the field of peptide synthesis. chemimpex.comchemicalbook.com Its structure, combining the simplest amino acid, glycine, with the functional aromatic amino acid, tyrosine, makes it a versatile component for creating more complex peptides with specific biological activities. chemimpex.comchemicalbook.com

Design and Synthesis of this compound-Containing Peptides

Glycyl-L-tyrosine is frequently utilized as a starting material or an intermediate in the synthesis of larger peptides and their derivatives. chemimpex.combiosynth.com Various chemical and enzymatic methods have been developed for the synthesis of Glycyl-L-tyrosine itself and for its incorporation into longer peptide chains. chemicalbook.comsci-hub.se

Common chemical synthesis routes include the acyl chloride method, where chloroacetyl chloride is reacted with L-tyrosine, followed by ammonolysis. chemicalbook.compatsnap.comgoogle.com Another approach involves using condensing agents like N,N'-carbonyldiimidazole to couple protected glycine and tyrosine derivatives. chemicalbook.com Enzymatic synthesis, utilizing proteases in organic solvents, has also been explored as an efficient and environmentally friendly method for producing Glycyl-L-tyrosine precursors. sci-hub.se For example, the PST-01 protease from Pseudomonas aeruginosa has been successfully used to synthesize a precursor of Gly-L-Tyr. sci-hub.se

The resulting Glycyl-L-tyrosine can then be used in standard solid-phase or solution-phase peptide synthesis protocols to construct peptides with desired sequences and functionalities. chemimpex.comontosight.ai

Structure-Activity Relationship Studies of this compound Derivatives

Glycyl-tyrosine and its derivatives are subjects of structure-activity relationship (SAR) studies to understand how modifications to their structure affect their biological activity. These studies are crucial for the rational design of novel therapeutic agents and other bioactive molecules. sigmaaldrich.comnih.gov

For instance, Glycyl-L-tyrosine has been used in the synthesis of triorganotin(IV) derivatives, which have shown potential anti-inflammatory, antimicrobial, and cardiovascular activities. chemicalbook.com By systematically modifying the structure of Glycyl-tyrosine-containing peptides and assessing their biological effects, researchers can identify key structural features responsible for their activity. This knowledge can then be used to design more potent and selective compounds. nih.govresearchgate.net

SAR studies have also been conducted on peptides containing tyrosine analogs, which are built upon a tyrosine framework, to develop potent antagonists for integrins, which are involved in cell adhesion. nih.gov These investigations highlight the importance of the tyrosyl residue and its modifications in mediating molecular interactions and biological function.

Novel this compound-Based Conjugates and Materials

The unique biochemical properties of this compound render it a valuable building block for the synthesis of new materials and conjugates with significant potential in biomedical applications.

Synthesis and Characterization of Triorganotin Derivatives with Biomedical Potential

Glycyl-L-tyrosine is a key component in the synthesis of novel triorganotin(IV) derivatives of dipeptides, which have demonstrated potential for a range of biomedical applications. smolecule.comchemicalbook.com These compounds are synthesized through condensation reactions between tyrosine or its dipeptides and triorganotin(IV) chloride salts. uobaghdad.edu.iq

Researchers have successfully synthesized and characterized various di- and triorganotin(IV) derivatives of dipeptides like tyrosylalanine and have also studied the interaction of organotin compounds with glycyltyrosine in aqueous solutions. scispace.com The resulting triorganotin derivatives, such as R3Sn(HL), have been investigated for their anti-inflammatory, antimicrobial, and cardiovascular activities. smolecule.comchemicalbook.com Spectroscopic techniques are employed to characterize these synthesized compounds. chemicalbook.com

Notably, certain triphenyltin (B1233371) derivatives, Ph3Sn(Gly-Gly) and Ph3Sn(Gly-Val), have shown promising in vivo anti-inflammatory and in vitro antibacterial activity against both gram-positive and gram-negative bacteria. chemicalbook.com These findings highlight the potential of N-Glycyl-L-tyrosine-based derivatives as candidates for developing new therapeutic agents. chemicalbook.com The antioxidant activity of triorganotin(IV)-tyrosine complexes has also been explored, with studies indicating that the presence of the metal moiety enhances this activity. uobaghdad.edu.iq

Table 1: Examples of Triorganotin Derivatives and their Potential Applications

Derivative Potential Application
R3Sn(HL) Anti-inflammatory, antimicrobial, cardiovascular activities smolecule.comchemicalbook.com
Ph3Sn(Gly-Gly) In vivo anti-inflammatory, in vitro antibacterial chemicalbook.com

Development of this compound-Modified Radiotracers for Diagnostic Imaging

This compound and its derivatives are being explored for the development of radiotracers for diagnostic imaging, particularly in the field of oncology. nih.gov The rationale behind using amino acid-based tracers lies in the increased uptake of amino acids by tumor cells, which reflects enhanced transport, metabolism, and protein synthesis. nih.gov

One area of focus is the development of prodrugs for O-(2-[18F]fluoroethyl)-L-tyrosine (FET), a valuable imaging agent for brain tumors. nih.gov Researchers have synthesized and evaluated FET prodrugs, including O-(2-[18F]fluoroethyl)-L-tyrosyl-L-glycine (FET-Gly), which can be hydrolyzed in vivo to release FET for tumor imaging. nih.gov However, the synthesis of these dipeptide-based radiotracers can be challenging, with issues such as isomerization occurring during the fluorination process. nih.gov

Another approach involves labeling tyrosine derivatives with other radionuclides. For instance, 99mTc-O-[3-(1,4,8,11-tetraazabicyclohexadecane)-propyl]-tyrosine (99mTc-N4-Tyrosine) has been developed as a novel amino acid-based radiotracer for breast cancer imaging. nih.govnih.gov This tracer has shown high tumor-to-muscle uptake ratios and the ability to clearly detect breast tumors in preclinical studies. nih.govnih.gov

The development of fibroblast activation protein (FAP) targeted radiotracers is another promising avenue. acs.org FAP is overexpressed in many cancers, and small molecule inhibitors based on a (4-quinolinyl)glycyl-2-cyanoprolidine scaffold have been used to design PET tracers with high affinity for FAP. acs.org

Table 2: Examples of this compound-Modified Radiotracers

Radiotracer Application Radionuclide
O-(2-[18F]fluoroethyl)-L-tyrosyl-L-glycine (FET-Gly) Brain tumor imaging (as a prodrug for FET) 18F nih.gov

This compound in Proteomics and Metabolomics Research

This compound plays a significant role in proteomics and metabolomics, contributing to our understanding of peptide metabolism and serving as a potential biomarker.

Application in Understanding Peptide Metabolism and Signaling

Glycyl-L-tyrosine is actively involved in various biological processes and can act as a signaling molecule, regulating cellular functions and metabolic pathways. chemicalbook.com Its structure, combining glycine and tyrosine, allows it to interact with biomolecules like enzymes and receptors, thereby modulating their activity. chemicalbook.com

The dipeptide is a substrate for enzymes like carboxypeptidase A, and its interaction can be influenced by factors such as pH. smolecule.com Research into its derivatives is also a key area, as they are explored as signaling molecules in various biochemical pathways. smolecule.com Furthermore, Glycyl-L-tyrosine can serve as a building block for larger peptides and proteins, playing a role in protein synthesis and post-translational modifications. chemicalbook.com

This compound as a Biomarker in Biological Systems

Glycyltyrosine has been identified as a potential biomarker in different biological contexts. For instance, its presence in certain foods could make it a biomarker for the consumption of those products. hmdb.ca It is considered a secondary metabolite, which are compounds that may function as defense or signaling molecules. hmdb.ca

In the context of parenteral nutrition, the use of N-acetyltyrosine (NAT), a more soluble analog of tyrosine, has been studied. mdpi.com Interestingly, in neonates, glycyl-L-tyrosine was found to be a more bioavailable source of tyrosine with very low excretion of the dipeptide itself, suggesting its efficient utilization in the body. mdpi.com This highlights the metabolic fate of this compound and its potential relevance in clinical monitoring.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound Gly-Tyr
Triorganotin -
Tyrosylalanine Tyr-Ala
O-(2-[18F]fluoroethyl)-L-tyrosine FET
O-(2-[18F]fluoroethyl)-L-tyrosyl-L-glycine FET-Gly
99mTc-O-[3-(1,4,8,11-tetraazabicyclohexadecane)-propyl]-tyrosine 99mTc-N4-Tyrosine
(4-quinolinyl)glycyl-2-cyanoprolidine -
N-acetyltyrosine NAT
Carboxypeptidase A -
Ph3Sn(Gly-Gly) -
Ph3Sn(Gly-Val) -

Preclinical and Translational Research on Glycyl Tyrosine Therapeutic Potential

Neuroprotective and Cognitive Enhancement Studies In Vivo and In Vitro

Modulation of Neurotransmitter Systems and Brain Function

Glycyl-L-tyrosine, a dipeptide composed of glycine (B1666218) and L-tyrosine, is recognized for its potential to influence brain function through the modulation of key neurotransmitter systems. fengchengroup.com As a precursor to the catecholamines dopamine (B1211576) and norepinephrine (B1679862), tyrosine plays a fundamental role in their synthesis. dtic.milambassadedelabeaute.ch The administration of glycyl-L-tyrosine can increase the availability of tyrosine in the brain, which may, in turn, enhance the production of these crucial neurotransmitters. fengchengroup.com In model systems, glycyl-L-tyrosine has been demonstrated to increase the levels of dopamine, norepinephrine, and serotonin (B10506) in human serum. biosynth.com This suggests a potential mechanism by which it could impact mood, attention, and learning. ambassadedelabeaute.chbiosynth.com

The ability of glycyl-L-tyrosine to cross the blood-brain barrier is a key aspect of its therapeutic potential. verifiedmarketresearch.com Research funded by the National Institutes of Health has indicated that the molecule can traverse this barrier and may play a role in reducing neural inflammation. verifiedmarketresearch.com Furthermore, studies have uncovered a specific mechanism through which glycyl-L-tyrosine might alter protein interactions associated with neurodegenerative conditions, opening avenues for research into its potential applications for diseases like Alzheimer's and Parkinson's. verifiedmarketresearch.com Peptides containing tyrosine residues, such as glycyl-L-tyrosine, are under investigation for their broader neurological effects, including the modulation of neurotransmitter synthesis. ontosight.ai

In the context of the aging brain, which is often characterized by altered dopamine signaling, the administration of tyrosine has been explored as a means to improve cognitive function. nih.gov Tyrosine administration has been shown to increase dopamine metabolites in the cerebrospinal fluid of both animal models and human patients with Parkinson's disease. nih.gov

It is important to note that the effects of tyrosine and its derivatives can be complex. For instance, a related but distinct compound, Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine, which contains D-tyrosine, acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. vulcanchem.com In rat models, this led to a reduction in dopamine production, highlighting the specificity of action related to the stereochemistry of the amino acid components. vulcanchem.com

Role in Alleviating Fatigue and Enhancing Cognitive Performance

Glycyl-L-tyrosine is valued for its potential to enhance cognitive function and alleviate fatigue, particularly under stressful conditions. fengchengroup.com The underlying principle is that by providing a surplus of tyrosine, the precursor to key neurotransmitters, the brain can better maintain cognitive resources during demanding situations. healthline.com

Studies on tyrosine supplementation have shown that it can effectively enhance cognitive performance, especially in the context of short-term stressful or cognitively demanding events. nih.gov This is thought to occur because stress can deplete the brain's reserves of dopamine and norepinephrine, and tyrosine helps to replenish them. braintreenutrition.com Research has demonstrated that tyrosine can help maintain mental performance when individuals are subjected to stressors like sleep deprivation or cognitive overload. dtic.milbraintreenutrition.com For instance, in a study involving cadets undergoing a demanding military combat training course, supplementation with tyrosine was found to improve performance on memory and tracking tasks compared to a placebo. nih.gov These findings suggest that under operational stress, tyrosine may mitigate the negative effects of stress and fatigue on cognitive function. nih.gov

While there is strong evidence for cognitive benefits in stressful situations, research has not consistently shown that tyrosine supplementation enhances physical performance or improves mental performance in the absence of a stressor. healthline.com The improvements in cognitive function associated with tyrosine are often observed as a reduction in the decline of performance rather than an absolute enhancement above baseline. dtic.mil

Immunomodulatory and Anti-inflammatory Therapeutic Strategies

Glycyl Tyrosine in Models of Chronic Inflammation

The potential role of glycyl-tyrosine and related peptides in modulating inflammatory responses is an emerging area of research. While direct studies on glycyl-tyrosine in chronic inflammation models are limited, the broader context of amino acid and peptide modulation of immune responses provides a foundation for its potential therapeutic strategies. For instance, the peptide Glypromate (glycyl-l-prolyl-l-glutamic acid) has demonstrated anti-inflammatory properties. acs.orgnih.gov

In the context of chronic kidney disease, a condition characterized by chronic inflammation, various uremic toxins derived from amino acid metabolism are known to influence macrophage activation and vascular inflammation. frontiersin.org For example, p-cresyl sulfate, derived from tyrosine and phenylalanine, can induce inflammation. frontiersin.org Conversely, other metabolites can have anti-inflammatory effects. This highlights the complex interplay between amino acid derivatives and inflammatory processes.

The innate immune system relies on pathogen recognition receptors like toll-like receptors (TLRs) and regulatory receptors associated with immunoreceptor tyrosine-based activation motifs (ITAMs) to sense microbial infections and self-ligands. nih.gov The signaling pathways of these receptors can be modulated, and pharmacological targeting of TLR and ITAM signaling is being explored as a therapeutic approach for chronic infections and inflammatory diseases. frontiersin.orgresearchgate.net

Impact on Immune Cell Responses

Glycyl-tyrosine's impact on immune cell responses is an area of active investigation, with connections to fundamental cellular processes. Glycyl-tRNA synthetase (GRS), an enzyme involved in protein synthesis, can be secreted by macrophages in response to signals from tumor cells. pnas.org This secreted GRS can then induce apoptosis in certain tumor cells, suggesting a role for this enzyme, and by extension its components like glycine, in the immune response to cancer. pnas.org

Macrophages are key players in both initiating and resolving inflammation. koreamed.org They can be polarized into different functional phenotypes, such as pro-inflammatory M1 macrophages or anti-inflammatory regulatory macrophages (Mregs). koreamed.org Mregs are characterized by their secretion of anti-inflammatory cytokines like IL-10 and TGF-β and play a role in resolving inflammation and tissue repair. koreamed.org Understanding how compounds like glycyl-tyrosine might influence macrophage polarization could open up therapeutic avenues for inflammatory conditions. koreamed.org

The signaling within immune cells is heavily dependent on tyrosine phosphorylation. Immunoreceptor tyrosine-based activation motifs (ITAMs) are found in the cytoplasmic tails of various immune cell receptors. nih.gov The phosphorylation of tyrosine residues within these motifs is a critical step in activating immune cells. nih.gov Conversely, inhibitory signaling pathways also exist. The interplay between these activating and inhibitory signals, often mediated by tyrosine phosphorylation, is crucial for a balanced immune response. frontiersin.orgresearchgate.net

Regenerative and Tissue Repair Applications

The application of peptides in regenerative medicine is a rapidly advancing field, with a focus on repairing tissues damaged by age, disease, or trauma. nih.govutsw.edu While direct research on glycyl-tyrosine for tissue regeneration is not extensively documented, the principles of using peptides and amino acids to promote healing are well-established. Stem cells, which are fundamental to tissue regeneration, can be influenced by their microenvironment, including the presence of specific nutrients and signaling molecules. utsw.edu

Peptide therapies are being explored for soft tissue repair. nih.gov For example, the peptide GHK-Cu (glycyl-L-histidyl-L-lysine-Cu) has been shown to promote wound healing, regeneration, and possess antioxidant and anti-inflammatory effects. genesispub.org This tripeptide influences tissue remodeling and angiogenesis, highlighting the potential of small peptides in regenerative processes. nih.gov

Stem cell therapy itself relies on the body's innate healing capabilities, with injected stem cells prompting the creation of new cells to repair damage. terrylfranklinmd.com This process can be supported by providing the necessary building blocks for new tissue, which includes amino acids. The development of new therapies may involve using specific peptides to either directly stimulate tissue regeneration or to create a more favorable environment for stem cell-based therapies. utsw.edu

Promotion of Collagen Synthesis and Wound Healing Mechanisms

While direct research on glycyl-tyrosine's specific role in collagen synthesis and wound healing is not extensively detailed in the provided results, the broader context of its constituent amino acids, glycine and tyrosine, and related peptides provides insight into its potential mechanisms. Glycine is a fundamental component of collagen, constituting approximately 33% of its structure, and is crucial for the formation of its helical shape. gulhanemedj.org Studies have shown that glycine, along with proline, can enhance collagen synthesis in the skin of various animal models. gulhanemedj.org In the context of wound healing, glycine has been observed to increase the number of skin repair cells and promote the synthesis of proteins essential for tissue regeneration. gulhanemedj.orgrsc.org Histological studies have demonstrated that glycine can significantly increase epithelial tissue repair, fibroblast accumulation, new blood vessel formation, and collagen synthesis in wound tissue. gulhanemedj.org

Peptides, in general, play a significant role in wound healing and tissue regeneration by promoting tissue repair, modulating inflammation, and enhancing cellular communication. mdpi.com For instance, certain peptides can stimulate the production of collagen and elastin, which are vital for skin elasticity and firmness. mdpi.commdpi.com The tripeptide Gly-His-Lys, which shares the glycine residue with glycyl-tyrosine, has been found to stimulate collagen synthesis in human skin fibroblasts. psu.edu This suggests that dipeptides like glycyl-tyrosine could potentially contribute to the pool of available amino acids necessary for the intricate process of wound healing and collagen formation. The process of wound healing itself involves the synthesis of new collagen to replace granulation tissue, ultimately leading to scar formation. mdpi.com

Potential in Skin Health and Connective Tissue Regeneration

The potential of glycyl-tyrosine in skin health and connective tissue regeneration is linked to the roles of its amino acid components and the functions of peptides in skin biology. The skin's dermis is primarily composed of connective tissue, with fibroblasts responsible for producing collagen, elastin, and glycosaminoglycans, which are essential for skin structure and function. mdpi.com Peptides are increasingly recognized for their role in maintaining skin health. mdpi.com For example, the copper tripeptide complex (GHK-Cu) is known to increase the synthesis of collagen and elastin, thereby improving the condition of aging skin. mdpi.com This complex also plays a role in the protection and regeneration of skin tissue. mdpi.com

Research on other peptides has shown their ability to stimulate the production of extracellular matrix components, which are crucial for rebuilding damaged tissue. mdpi.com For instance, the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ (GHK-Cu) has been shown to increase the accumulation of extracellular matrix in wounds in vivo, including collagen and glycosaminoglycans. nih.gov While this is a different peptide, the presence of glycine highlights the potential contribution of glycyl-tyrosine to providing the necessary building blocks for connective tissue regeneration. The synthesis of collagen, a key component of connective tissue, is a complex process that relies on the availability of specific amino acids, including glycine. mdpi.com Furthermore, tyrosine kinases, enzymes that are influenced by tyrosine levels, play pivotal roles in skin health by influencing fibroblast activity and collagen production. nih.gov

This compound in Metabolic Regulation and Nutritional Support Research

Maintaining Tyrosine Homeostasis in Phenylalanine-Deficient States

Glycyl-L-tyrosine has been investigated as a highly soluble source of tyrosine for nutritional support, particularly in conditions characterized by phenylalanine deficiency, such as phenylketonuria (PKU). nih.govmedchemexpress.com PKU is an inborn error of metabolism where the enzyme phenylalanine hydroxylase is deficient, impairing the conversion of phenylalanine to tyrosine. medscape.comscielo.br This leads to an accumulation of phenylalanine and a deficiency of tyrosine, which becomes an essential amino acid in this state. medscape.comphysiology.org

In preclinical studies using phenylalanine-deficient rat models, parenteral administration of glycyl-L-tyrosine was shown to effectively provide free tyrosine. nih.gov This supplementation resulted in the normalization of plasma, liver, and kidney tyrosine concentrations. nih.gov The study observed that the infused glycyl-L-tyrosine was rapidly and almost completely utilized, as intact dipeptide was not detectable. nih.gov This efficient hydrolysis and utilization of glycyl-L-tyrosine helps to maintain both intracellular and extracellular tyrosine pools. nih.gov The maintenance of tyrosine homeostasis is critical, as tyrosine is a precursor for important molecules like melanin (B1238610) and catecholamines, and its deficiency can lead to issues such as hypopigmentation. medscape.com

Study Parameter Phenylalanine-Deficient Group (No Supplementation) Phenylalanine-Deficient Group + Glycyl-L-Tyrosine Control Group
Plasma Tyrosine ConcentrationLower than controlsNormalNormal
Liver Tyrosine ConcentrationLower than controlsNormalNormal
Kidney Tyrosine ConcentrationLower than controlsNormalNormal
Phenylalanine:Tyrosine RatioAlteredNormalNormal
This table summarizes the findings from a study on phenylalanine-deficient rats, demonstrating the efficacy of Glycyl-L-Tyrosine in restoring normal tyrosine levels. nih.gov

Impact on Nitrogen Metabolism and Growth in Specific Conditions

Research has demonstrated that glycyl-L-tyrosine can positively impact nitrogen metabolism and support growth, particularly in the context of phenylalanine deficiency. nih.govmedchemexpress.com In a study with phenylalanine-deficient rats receiving total parenteral nutrition (TPN), the group supplemented with glycyl-L-tyrosine showed improved weight gain and nitrogen retention compared to the unsupplemented phenylalanine-deficient group. nih.gov The results indicated that parenteral glycyl-L-tyrosine facilitates normal growth and promotes nitrogen metabolism. nih.gov

Similarly, a study in neonatal piglets receiving TPN compared the effectiveness of different tyrosine precursors. nih.gov The piglets on a glycyl-tyrosine supplemented regimen had significantly higher nitrogen balance and utilization compared to those receiving another precursor, N-acetyltyrosine, which showed low bioavailability. nih.gov These findings suggest that glycyl-tyrosine is an effective precursor for supplying the aromatic amino acid needs and supporting nitrogen metabolism and growth in neonatal subjects on TPN. nih.gov

Experimental Group Key Findings on Nitrogen Metabolism and Growth Reference
Phenylalanine-deficient rats + Glycyl-L-TyrosinePromoted nitrogen metabolism and facilitated normal growth. nih.gov
TPN-fed neonatal piglets + Glycyl-L-TyrosineSignificantly higher nitrogen balance and utilization. nih.gov
This table highlights the positive impact of Glycyl-L-Tyrosine on nitrogen metabolism and growth in preclinical studies.

Future Directions and Emerging Research Avenues for Glycyl Tyrosine

Omics Approaches to Elucidate Comprehensive Glycyl Tyrosine Biological Roles

The advent of "omics" technologies, including metabolomics and proteomics, is paving the way for a more comprehensive understanding of the biological significance of glycyl-tyrosine. creative-proteomics.com These high-throughput analytical approaches allow for the large-scale study of molecules, providing insights into the intricate network of cellular processes. creative-proteomics.com

Metabolomics, the systematic study of small molecules or metabolites within a biological system, has identified glycyl-tyrosine in various contexts. For instance, a study employing high-precision liquid chromatography-mass spectrometry (HPLC-MS) identified glycyl-tyrosine as one of five urinary metabolites significantly correlated with tacrolimus (B1663567) levels in kidney transplant patients. medpharmareports.com This suggests a potential role for glycyl-tyrosine as a biomarker for monitoring immunosuppressive drug therapy. medpharmareports.com Another metabolomics study investigating liver samples showed altered levels of glycyl-tyrosine, indicating its involvement in metabolic responses. gla.ac.uk Furthermore, research on the sleep/wake cycle has revealed region-specific fluctuations of glycyl-tyrosine in the brain, with levels elevated in the hippocampus during wakefulness and in the cerebellum during sleep, pointing towards distinct neurological functions. diva-portal.org

Proteomics, the large-scale study of proteins, complements metabolomics by revealing how changes in metabolite levels, such as glycyl-tyrosine, might influence protein expression and function. While direct proteomic studies focused solely on glycyl-tyrosine are still emerging, the integration of metabolomic and proteomic data holds the potential to build a more complete picture of its biological roles, from its synthesis and degradation to its interaction with various cellular pathways.

Table 1: Selected Omics-Based Findings on Glycyl-Tyrosine

Omics ApproachBiological ContextKey FindingPotential Implication
Metabolomics (HPLC-MS)Kidney TransplantUrinary glycyl-tyrosine levels correlate with tacrolimus concentration. medpharmareports.comBiomarker for drug monitoring. medpharmareports.com
MetabolomicsLiver MetabolismAltered glycyl-tyrosine levels in response to stimuli. gla.ac.ukInvolvement in hepatic metabolic pathways.
MetabolomicsNeuroscienceRegion-specific diurnal variation in the brain. diva-portal.orgRole in sleep/wake cycle regulation. diva-portal.org

Computational Modeling and Simulation of this compound Interactions

Computational modeling and molecular dynamics simulations have become indispensable tools for investigating the interactions of biomolecules at an atomic level. uni-osnabrueck.de These methods provide insights into the conformational dynamics and binding affinities of molecules like glycyl-tyrosine with various biological targets, which can be challenging to study experimentally. uni-osnabrueck.deresearchgate.net

Molecular docking studies, a key computational technique, have been employed to predict the binding of glycyl-tyrosine and its derivatives to protein targets. For example, research has explored the docking of metallopeptide derivatives of glycyl-tyrosine with cancer-related proteins, suggesting potential for therapeutic applications. globalresearchonline.net In another study, docking simulations were used to investigate the interaction of glycyl-tyrosine-containing compounds with proteins involved in the SARS-CoV-2 viral cycle, indicating their potential as viral inhibitors. scielo.org.mx

Molecular dynamics simulations offer a more dynamic view, allowing researchers to observe the movement and conformational changes of glycyl-tyrosine and its interaction partners over time. uni-osnabrueck.de This approach has been used to study the behavior of tyrosine residues within proteins, providing a foundation for understanding how dipeptides like glycyl-tyrosine might behave in similar environments. uni-osnabrueck.de Furthermore, combined quantum mechanical and molecular mechanical (QM/MM) methods have been used to investigate the pH-dependent interaction of glycyl-tyrosine with enzymes like carboxypeptidase A, explaining its dual role as both a substrate and an inhibitor. acs.orgnih.gov These computational approaches are crucial for rational drug design and for understanding the fundamental biochemical processes involving glycyl-tyrosine.

Table 2: Examples of Computational Studies Involving Glycyl-Tyrosine

Computational MethodSystem StudiedResearch FocusKey Insight
Molecular DockingMetallo-peptide of Glycyl-tyrosine and Cancer ReceptorsAnticancer activity. globalresearchonline.netShowed affinity for HPV18-2IOI target protein. globalresearchonline.net
Molecular DockingGlycyl-tyrosine-containing Casiopeinas® and SARS-CoV-2 ProteinsAntiviral potential. scielo.org.mxPredicted stable binding to Mpro and RBD Spike-ACE2. scielo.org.mx
QM/MM SimulationsGlycyl-tyrosine and Carboxypeptidase AEnzyme inhibition mechanism. acs.orgnih.govExplained pH-dependent inhibitory action. acs.orgnih.gov

Nanotechnology and Targeted Delivery Systems for this compound

Nanotechnology offers promising avenues for enhancing the therapeutic potential of molecules like glycyl-tyrosine. The development of targeted delivery systems can improve the bioavailability, stability, and specific delivery of this dipeptide to desired tissues or cells, potentially increasing its efficacy while minimizing off-target effects.

One area of exploration involves the use of glycyl-tyrosine in the synthesis of nanoparticles. Research has shown that glycyl-tyrosine can act as a reducing and capping agent in the formation of gold nanoparticles. researchgate.netacs.org The properties of these nanoparticles, such as their size and distribution, can be controlled by adjusting the ratio of glycyl-tyrosine to other amino acids, offering a method for creating tailored nanomaterials. researchgate.net The interaction between glycyl-tyrosine and metal ions is a key aspect of this process, with studies investigating the electrochemical and spectroscopic characteristics of these interactions. acs.orgsigmaaldrich.com

Furthermore, tyrosine-based nanoparticles have been investigated as drug delivery vehicles for cancer therapy. academie-sciences.fr While not focused specifically on glycyl-tyrosine, this research provides a proof-of-concept for using tyrosine-containing molecules in nanomedicine. The ability to tether pharmaceutical agents to such nanoparticles without significantly compromising their targeting capabilities is a critical area of research. nih.gov The antioxidant properties of tyrosine derivatives also make them attractive components for developing therapeutic agents delivered via nanotechnology. smolecule.com

Table 3: Nanotechnology Applications Related to Glycyl-Tyrosine

Nanotechnology ApproachMaterial/SystemApplicationFinding
Nanoparticle SynthesisGold nanoparticlesMaterial ScienceGlycyl-tyrosine facilitates the formation of gold nanoparticles. researchgate.netacs.org
Fluorescent SensingSilver nanoparticlesAnalytical ChemistryTyrosine-capped silver nanoparticles used as sensors for metal ions. researchgate.net
Drug DeliveryTyrosine-based poly(ester-urethane) nanoparticlesCancer TherapyNanoparticles used as carriers for anticancer drugs. academie-sciences.fr

Exploration of this compound in Complex Disease Mechanisms

The unique biochemical properties of glycyl-tyrosine and its constituent amino acids, glycine (B1666218) and tyrosine, suggest its potential involvement in the pathophysiology of various complex diseases, including neurodegenerative disorders and cancer.

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the role of tyrosine as a precursor to neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862) is well-established. drugbank.com Research into analogs of glycyl-prolyl-glutamic acid (GPE), which has neuroprotective effects, provides a framework for investigating the potential of other small peptides, including glycyl-tyrosine, in mitigating neurodegeneration. google.com The antioxidant properties of tyrosine derivatives are also of interest, as oxidative stress is a known contributor to neuronal damage. ontosight.ai Recent research has also highlighted the potential of glycyl-L-tyrosine in treating neurological disorders, with studies suggesting it can cross the blood-brain barrier and potentially reduce neural inflammation. verifiedmarketresearch.com

In cancer research, derivatives of L-tyrosine have demonstrated antiproliferative properties against various cancer cell lines. academie-sciences.fr The ability of tyrosine moieties to enhance the cytotoxic effects of existing anticancer drugs is an active area of investigation. academie-sciences.fr Furthermore, metallopeptide complexes containing glycyl-tyrosine have shown promising anticancer activity in preclinical studies. globalresearchonline.net The involvement of glycyl-tyrosine in metabolic pathways that are often dysregulated in cancer also warrants further exploration.

Table 4: Potential Roles of Glycyl-Tyrosine in Complex Diseases

Disease AreaPotential Mechanism of ActionSupporting Evidence
Neurodegenerative DiseasesPrecursor to neurotransmitters, antioxidant effects, anti-inflammatory properties. drugbank.comontosight.aiResearch on GPE analogs and the ability of glycyl-L-tyrosine to cross the blood-brain barrier. google.comverifiedmarketresearch.com
CancerAntiproliferative activity, enhancement of chemotherapy. academie-sciences.frStudies on tyrosine derivatives and metallopeptide complexes of glycyl-tyrosine. globalresearchonline.netacademie-sciences.fr
Cardiovascular DiseasePotential as a metabolic biomarker. medpharmareports.comA study showed a correlation between decreased glycyl-tyrosine levels and reduced left ventricular ejection fraction. medpharmareports.com

Unexplored Physiological Functions and Regulatory Networks of this compound

While research has begun to shed light on some of the roles of glycyl-tyrosine, a vast landscape of its physiological functions and its integration into broader regulatory networks remains to be explored. scielo.org.mx The dipeptide is known to be an incomplete breakdown product of protein metabolism, but its potential to act as a signaling molecule in its own right is an emerging area of interest. medkoo.com

Glycyl-tyrosine's influence on cellular metabolism is a key area for future investigation. It is utilized in parenteral nutrition to provide a soluble source of tyrosine, supporting growth and nitrogen balance. nih.gov Studies on its use in cell culture media for biopharmaceutical production highlight its importance in cellular growth and productivity. nih.govajinomotocellistkorea.com Understanding how cells sense and respond to glycyl-tyrosine levels could reveal novel metabolic regulatory pathways.

The interaction of glycyl-tyrosine with transport systems and its effects on neurotransmission are also areas ripe for discovery. For example, it is known to inhibit the proton-coupled amino acid transporter PAT1. medkoo.com Given that tyrosine is a precursor to key neurotransmitters, exploring the direct and indirect effects of glycyl-tyrosine on neuronal signaling could uncover new roles in brain function. drugbank.com The observation of its diurnal fluctuations in different brain regions further supports its potential involvement in neurological processes. diva-portal.org

Challenges and Opportunities in this compound Research and Development

The advancement of glycyl-tyrosine research is not without its challenges, but these also present significant opportunities for innovation and discovery.

One of the primary challenges is the high cost of production. The synthesis of glycyl-tyrosine involves complex biological or chemical processes, which can be expensive. verifiedmarketresearch.comgoogle.com This cost can be a barrier to its widespread use in research and potential therapeutic applications. However, this also creates an opportunity for the development of more efficient and cost-effective synthesis methods, such as improved enzymatic processes or optimized chemical synthesis routes.

Limited awareness and adoption of glycyl-tyrosine, particularly in emerging markets, is another hurdle. verifiedmarketresearch.com Despite its potential benefits, it remains a relatively niche compound. Increased research into its fundamental biological roles and potential applications could raise its profile and drive greater interest from the pharmaceutical, nutraceutical, and biotechnology industries. verifiedmarketresearch.com

The complexity of its biological interactions also presents a challenge. As a dipeptide, it can be rapidly hydrolyzed, making it difficult to study its direct effects in vivo. medchemexpress.com Developing stable analogs or sophisticated delivery systems could help overcome this limitation. Furthermore, elucidating its precise mechanisms of action in complex diseases requires advanced analytical and computational tools.

Despite these challenges, the opportunities in glycyl-tyrosine research are substantial. The growing interest in peptide-based therapeutics and functional foods provides a favorable landscape for its development. verifiedmarketresearch.com Advances in biotechnology and protein engineering are opening up new possibilities for utilizing glycyl-tyrosine in novel applications, from regenerative medicine to performance-enhancing supplements. verifiedmarketresearch.com Continued investment in research and development will be crucial to unlocking the full potential of this intriguing dipeptide. marketresearchintellect.com

Q & A

Basic Research Questions

Synthesis & Characterization Q: What are the validated methods for synthesizing glycyl tyrosine with high purity, and how can researchers optimize yield and structural fidelity? A: this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For purity >98%, reverse-phase HPLC with C18 columns is recommended for purification, coupled with mass spectrometry (MS) for molecular weight verification . TLC (Rf analysis) and NMR (1H/13C, COSY) are critical for confirming stereochemistry and eliminating side products like diastereomers. Yield optimization requires pH control (e.g., 8.5–9.0 for coupling reactions) and temperature modulation (4°C to prevent racemization) .

Analytical Quantification Q: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices? A: LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-glycyl tyrosine) minimizes matrix interference and enhances sensitivity (LOQ: 0.1 nM). For non-polar matrices, derivatization with dansyl chloride improves detectability in fluorescence-based HPLC . Validation should follow ICH guidelines, including linearity (R² >0.99), intraday/interday precision (<15% RSD), and recovery (85–115%) .

Advanced Research Questions

Interaction with Biological Systems Q: How can researchers investigate this compound’s role in modulating enzyme activity or protein-protein interactions? A: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD) with target proteins like proteases or transporters. For example, this compound’s tyrosine moiety may participate in π-π stacking with aromatic residues in enzyme active sites. In in vitro assays, pre-incubate this compound (1–10 mM) with enzymes (e.g., trypsin) and monitor activity via fluorogenic substrates. Cross-linking studies (e.g., using GGH-ecotin D137Y dimer models) reveal interfacial interactions via MS/MS fragmentation .

Resolving Data Contradictions Q: How should conflicting data on this compound’s stability in aqueous buffers be addressed? A: Contradictions often arise from buffer composition (e.g., phosphate vs. Tris) or oxidation-prone tyrosine residues. Conduct stability studies under varying conditions (pH 4–9, 25–37°C) with LC-MS monitoring. Use antioxidants (e.g., 0.1% sodium ascorbate) to suppress tyrosine oxidation. For conflicting kinetic data, apply Bayesian meta-analysis to reconcile differences in activation energies or binding constants .

Stability & Storage Q: What are the best practices for long-term storage of this compound to prevent degradation? A: Lyophilize this compound in aliquots under argon and store at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, use 0.22 µm-filtered buffers (pH 6.5–7.4) with 0.02% sodium azide to inhibit microbial growth. Degradation products (e.g., glycine + tyrosine) can be tracked via HPLC-DAD at 280 nm .

Methodological Guidance for Experimental Design

Mechanistic Studies Q: How can researchers elucidate the reaction mechanisms involving this compound in enzymatic pathways? A: Combine stopped-flow kinetics (to capture transient intermediates) with DFT calculations (e.g., Gaussian 16) to model transition states. Isotope labeling (e.g., ¹⁵N-glycine) facilitates tracking via NMR or MS. For example, in peptidase assays, monitor ¹H NMR shifts (δ 7.1–7.3 ppm) to identify tyrosine participation in catalysis .

Data Interpretation in Structural Studies Q: What strategies mitigate overinterpretation of this compound’s structural data from crystallography or NMR? A: Validate crystal structures with PDB-deposited models (RMSD <0.5 Å) and check for omitted solvent peaks. For NMR, use 3D NOESY to resolve ambiguous proton-proton contacts. Apply the Rfree factor in crystallographic refinement to avoid overfitting. Report B-factors and Ramachandran outliers transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.